molecular formula C10H19NO B13250203 3-Oxa-7-azaspiro[5.6]dodecane

3-Oxa-7-azaspiro[5.6]dodecane

Cat. No.: B13250203
M. Wt: 169.26 g/mol
InChI Key: ILEUGYCPHQSUQH-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Heterocyclic Chemistry

Spiro compounds are a fascinating class of molecules characterized by two or more rings connected by a single, shared atom known as the spiro atom. wikipedia.org This structural feature imparts a distinct three-dimensional arrangement, setting them apart from fused or bridged ring systems. wikipedia.orgqmul.ac.uk In heterocyclic chemistry, where one or more carbon atoms in a ring are replaced by heteroatoms (such as oxygen, nitrogen, or sulfur), spirocyclic systems introduce an added layer of complexity and functionality. The incorporation of heteroatoms into spirocyclic frameworks can significantly influence the molecule's electronic properties, polarity, and potential for intermolecular interactions, making them valuable motifs in various chemical disciplines. walshmedicalmedia.com

Structural Classification and Nomenclature of 3-Oxa-7-azaspiro[5.6]dodecane

Following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" precisely describes its molecular structure. wikipedia.orgqmul.ac.uk Let's break down the name:

spiro : This prefix indicates the presence of a spiro junction, a single atom common to two rings. wikipedia.org

[5.6] : These numbers within the square brackets, separated by a period, denote the number of atoms in each ring, excluding the spiro atom itself. ucalgary.ca The numbers are listed in ascending order. In this case, one ring has five atoms, and the other has six.

dodecane : This part of the name indicates the total number of atoms in both rings, including the spiro atom (5 + 6 + 1 = 12).

3-Oxa-7-aza : These prefixes and their corresponding numbers specify the presence and location of heteroatoms in the spirocyclic framework. "Oxa" indicates an oxygen atom, and "aza" indicates a nitrogen atom. The numbering of the ring atoms begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, then through the spiro atom, and around the larger ring. ucalgary.cayoutube.com Therefore, the oxygen atom is at position 3, and the nitrogen atom is at position 7.

Based on this nomenclature, this compound consists of a six-membered ring containing the oxygen atom and a seven-membered ring containing the nitrogen atom, both joined by a single spiro carbon atom.

Table 1: Structural and Property Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₉NO
IUPAC NameThis compound
CAS NumberNot explicitly found for this specific isomer.
Parent ScaffoldSpiro[5.6]dodecane

Significance of Heteroatom-Containing Spirocycles in Organic Synthesis and Scaffold Design

Heteroatom-containing spirocycles are of paramount importance in the fields of organic synthesis and medicinal chemistry. Their rigid, three-dimensional structures provide a unique scaffold for the development of new molecules with specific biological activities. rsc.orgmdpi.com The presence of heteroatoms introduces sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.netnih.gov

The constrained conformation of spirocycles can lead to enhanced binding affinity and selectivity for proteins and enzymes, a desirable trait in drug design. researchgate.net Furthermore, the spirocyclic framework can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. researchgate.net For these reasons, heteroatom-containing spirocycles are considered "privileged structures" and are actively explored in the synthesis of novel therapeutic agents and functional materials. mdpi.comresearchgate.net

Historical Overview of Research into Spiro[5.6]dodecane Architectures

The study of spirocyclic compounds dates back to the work of von Baeyer in the early 20th century. tandfonline.com However, research into more complex spiro systems, including those with larger ring sizes like spiro[5.6]dodecane, has evolved significantly with the advancement of synthetic methodologies. Early research often focused on the synthesis and conformational analysis of the parent carbocyclic spiro[5.6]dodecane. nih.gov

More recently, the focus has shifted towards the synthesis of heteroatom-containing derivatives of spiro[5.6]dodecane. For instance, the synthesis of spiro[5.6]dodecane-1,7-dione has been reported, providing a key intermediate for further chemical transformations. nih.gov The development of novel synthetic routes to access diverse spiro[5.6]dodecane scaffolds, such as the synthesis of 3,7-diazaspiro[5.6]dodecane ring systems, highlights the ongoing interest in this area. figshare.com Furthermore, substituted 8-azaspiro[5.6]dodec-10-ene and 8-oxaspiro[5.6]dodecane derivatives have been synthesized and investigated for their potential applications, demonstrating the continued exploration of this versatile spirocyclic framework. mdpi.comontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-oxa-7-azaspiro[5.6]dodecane

InChI

InChI=1S/C10H19NO/c1-2-4-10(11-7-3-1)5-8-12-9-6-10/h11H,1-9H2

InChI Key

ILEUGYCPHQSUQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCOCC2)NCC1

Origin of Product

United States

Retrosynthetic Analysis and Strategic Design for 3 Oxa 7 Azaspiro 5.6 Dodecane Scaffolds

Deconstruction Pathways for the 3-Oxa-7-azaspiro[5.6]dodecane Core

Retrosynthetic analysis of the this compound core begins by identifying strategic bonds for disconnection. The presence of heteroatoms (oxygen and nitrogen) provides logical starting points for this process, as carbon-heteroatom (C-X) bonds are often easier to form than carbon-carbon (C-C) bonds. journalspress.comic.ac.uk The key is to break down the target molecule into simpler fragments, a process known as antithetical reaction, which simplifies the synthetic challenge. ic.ac.uk

Several deconstruction pathways can be envisioned for the this compound scaffold. The most intuitive disconnections involve breaking the C-N and C-O bonds of the heterocyclic rings. These disconnections lead to precursors that can be reassembled through well-established reactions such as reductive amination, etherification, or ring-closing metathesis.

A primary disconnection strategy targets the C-N bonds of the azepane ring. This reveals a precursor containing a primary or secondary amine and an electrophilic chain. A subsequent disconnection of the tetrahydropyran (B127337) ring's C-O bond can then simplify the structure further to a diol and a carbonyl compound linked by a central quaternary carbon.

An alternative approach is to first disconnect the C-O bond of the tetrahydropyran ring, which could lead to a precursor amenable to an intramolecular Williamson ether synthesis or an oxa-Michael addition. Following this, the azepane ring can be disconnected.

Below is a table outlining potential retrosynthetic disconnections for the this compound core.

Disconnection Strategy Bonds Disconnected Key Precursor Type Forward Synthetic Reaction
Strategy 1: Azepane Ring First C(6)-N(7) and C(8)-N(7)Spirocyclic ether with amino and aldehyde/keto groupsIntramolecular Reductive Amination
Strategy 2: Tetrahydropyran Ring First C(2)-O(3) and C(4)-O(3)Spirocyclic amine with diol functionalityIntramolecular Etherification (e.g., Williamson)
Strategy 3: Spiro-Carbon Formation C(5)-C(6) and C(5)-C(12)Acyclic amino-diol with two electrophilic centersIntramolecular double alkylation
Strategy 4: Ring-Closing Metathesis (RCM) C(8)-C(9) and C(11)-C(12)Diene precursor containing N and O linkersTandem Ring-Closing Metathesis

These pathways represent high-level strategic approaches. The choice of a specific route would depend on the availability of starting materials, stereochemical considerations, and the desired substitution patterns on the final scaffold.

Challenges in Quaternary Spiro-Carbon Formation and Stereocontrol

A central challenge in the synthesis of spirocyclic compounds is the construction of the spiro-carbon itself—a quaternary carbon atom that is part of two rings. cambridgescholars.com The formation of all-carbon quaternary centers is sterically demanding and represents a significant hurdle in synthetic organic chemistry. pnas.org

Key Challenges:

Steric Hindrance: The creation of a quaternary center involves bringing together multiple substituents around a single carbon atom, leading to significant steric congestion. This can dramatically slow down or prevent bond formation. Catalytic asymmetric reactions for constructing quaternary carbons are particularly challenging due to this steric hindrance. pnas.org

Rigidity and Ring Strain: The rigid nature of spirocyclic skeletons, especially those involving small to medium-sized rings, can introduce substantial ring strain. researchgate.netoaepublish.com This rigidity makes it difficult to achieve the ideal transition state geometry for cyclization reactions.

Stereocontrol: When the spiro-carbon is a stereocenter, controlling the absolute and relative stereochemistry is a major objective. Enantioselective synthesis of spirocycles is a formidable challenge, often requiring sophisticated catalytic systems or chiral auxiliaries. acs.org The performance of chiral catalysts can be limited to specific quaternary chiral spirocenters, restricting the scope of the methodology. researchgate.net Established strategies often cannot be easily extended to access a wide variety of chiral spirocycles. researchgate.net

Several methods have been developed to address these challenges, including intramolecular cyclizations, rearrangement reactions, and cycloadditions. thieme-connect.comconsensus.app For instance, the Claisen rearrangement has been successfully used to transform bicyclic systems into spiro[4.5]decanes with excellent stereoselectivity. thieme-connect.comconsensus.app Similarly, palladium-catalyzed asymmetric cyclizations have emerged as a powerful tool for constructing chiral spiro-indenes, though challenges remain due to the rigidity and hindrance of the spiro-indene skeleton. oaepublish.com The desymmetrization of prochiral molecules containing a quaternary carbon is another effective, albeit less general, approach. pnas.org

Influence of Heteroatoms on Retrosynthetic Disconnections

The presence and position of the oxygen and nitrogen atoms in the this compound scaffold are critical in guiding the retrosynthetic analysis. In retrosynthesis, bonds between carbon and heteroatoms (C-X bonds) are often prioritized for disconnection. ic.ac.ukscripps.edu This is because heteroatoms are generally more electronegative than carbon, creating a polar bond that corresponds to reliable and predictable bond-forming reactions in the forward synthesis. ic.ac.uk

For the this compound core, the C-N and C-O bonds are the most logical points for initial deconstruction.

C-N Bond Disconnection: Disconnecting the two C-N bonds in the azepane ring (at positions 7) points towards synthons like a dicarbonyl compound and ammonia (B1221849) (or a primary amine equivalent). In the forward sense, this suggests a double reductive amination or a related cyclization strategy.

C-O Bond Disconnection: Disconnecting the C-O bonds in the tetrahydropyran ring (at position 3) suggests a diol synthon and a carbonyl equivalent. The forward reaction would be a double etherification, such as an acid-catalyzed reaction with a ketone or aldehyde to form the cyclic ether.

The stability of the resulting synthons or their synthetic equivalents is a key consideration. journalspress.com The heteroatoms not only provide a handle for disconnection but also influence the reactivity of adjacent bonds. For example, the presence of the nitrogen atom can facilitate the formation of an enamine or iminium ion intermediate, opening up alternative synthetic pathways. Similarly, the oxygen atom can act as an internal nucleophile in cyclization reactions. This guiding influence simplifies the complex task of deconstructing a polycyclic molecule into manageable precursors. scripps.edu

Synthetic Methodologies for 3 Oxa 7 Azaspiro 5.6 Dodecane and Analogous Structures

General Strategies for Assembling Spirocyclic Heterocycles

Intramolecular Cyclization Reactions in Spirocycle Formation

Intramolecular cyclization represents a powerful and widely used strategy for the construction of spirocyclic frameworks. These reactions involve the formation of a new ring by connecting two reactive sites within the same molecule, often leading to complex structures in a single step with high regio- and stereoselectivity.

The aza-Michael addition, a specific type of conjugate addition, is a key reaction in the formation of nitrogen-containing rings. In an intramolecular context, it provides a direct route to spirocyclic amines. This approach has been successfully employed in the synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit. whiterose.ac.ukrsc.org The process involves a dearomatizing oxidation of phenols that have pendant ureas, which act as double nucleophiles. whiterose.ac.ukrsc.org This complexity-generating transformation yields products with rich functionality suitable for further synthetic modifications. whiterose.ac.ukrsc.org While the intramolecular aza-Michael reaction of amides, carbamates, and sulfonamides with cyclohexadienones is well-established, the use of a urea (B33335) as the nucleophile is less common. whiterose.ac.ukrsc.org

A notable example involves a one-pot intramolecular dearomatization/aza-Michael process that installs a cis-1,2-diaminocyclohexane (B74578) motif. whiterose.ac.uk This method highlights the power of dearomatization reactions in rapidly generating structural and stereochemical complexity from simple, achiral precursors. whiterose.ac.uk

Reaction Type Key Features Example Application Ref.
Intramolecular aza-MichaelDearomatizing oxidation of phenols with pendant ureas.Synthesis of spirotricyclic systems with embedded syn-1,2-diaminocyclohexane. whiterose.ac.ukrsc.org
Amine AnnulationsOne-pot process generating significant molecular complexity.Formation of functionalized spirocyclic amines from simple precursors. whiterose.ac.uk

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic and spirocyclic compounds, including those containing nitrogen and oxygen heterocycles. doi.orgarkat-usa.orgwhiterose.ac.uk This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the formation of a new double bond within a diene-containing substrate, leading to the closure of a ring. doi.orgwhiterose.ac.uk

A concise route to nitrogen-containing spirocyclic scaffolds has been developed based on the allylation of imines derived from cyclic ketones. doi.org The resulting homoallylamines are then further functionalized to introduce a second double bond, setting the stage for the RCM reaction. For basic amines, the RCM reaction often requires protonation of the amine for the cyclization to proceed successfully, for instance, by using p-toluenesulfonic acid (p-TsOH). doi.org

The flexibility of the RCM approach allows for the synthesis of various spiro-annulated systems with an additional double bond that can be used for further synthetic transformations. arkat-usa.org For instance, the synthesis of a spiropiperidine-3,3'-oxindole scaffold has been achieved using RCM as a key step. whiterose.ac.uk The required diene precursor was assembled and then subjected to cyclization with a Grubbs II catalyst, followed by hydrogenation to yield the final saturated spiropiperidine. whiterose.ac.uk

A photocatalytic method for the ring-closing 1,7-enyne metathesis has also been reported for the efficient synthesis of spirocyclic quinolin-2-ones. nih.gov

Catalyst Substrate Type Key Condition Product Type Ref.
Grubbs 2nd GenerationPropenyl-butenyl substituted aminesPresence of p-TsOH for basic aminesTetrahydropyridine derivatives doi.org
Grubbs IIN-acylated, N-allylated oxindole (B195798)Not specifiedSpiropiperidine-3,3'-oxindole whiterose.ac.uk
Photocatalyst1,7-enynesVisible lightSpirocyclic quinolin-2-ones nih.gov

Electrophilic cyclization is a fundamental strategy for constructing spirocyclic ethers and amines. acs.orgnih.govwur.nl This method often involves the activation of a double bond or an aromatic ring by an electrophile, followed by an intramolecular nucleophilic attack from a tethered oxygen or nitrogen atom.

One approach involves the dearomatization of phenols and their derivatives through electrophilic cyclization, which can be promoted by acids or transition metal catalysts. acs.org A metal-free protocol has been developed for the synthesis of 3-methylthiospiro[4.5]trienones through an intramolecular electrophilic cyclization of N-aryl propynamides, where DMSO acts as both the solvent and the sulfur source. wur.nl The reaction pathway is highly dependent on the substituents on the aryl ring, leading to either quinolin-2-ones or spiro[4.5]trienones. wur.nl

Another innovative method is a copper-catalyzed cyclization and alkene transposition cascade that enables the synthesis of complex spirocyclic ethers from readily available alkenol substrates. acs.org This transformation proceeds through a transannular 1,5-hydrogen atom transfer (HAT)-mediated C(sp³)–H functionalization and an organocopper(III)-mediated oxidative elimination sequence. acs.org This strategy allows for the creation of intricate three-dimensional oxygen-containing heterocycles. acs.org

Furthermore, a strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butanes has been reported for the synthesis of azetidine-containing spirocycles. nih.gov In this method, electrophilic activation of the strained azabicyclo[1.1.0]butane nitrogen triggers an intramolecular Friedel-Crafts reaction with a tethered aryl group, leading to the formation of spiro-tetralin structures. nih.gov

Reaction Type Key Reagents/Catalysts Substrate Product Ref.
Intramolecular Electrophilic ThiocyclizationDMSO, SOCl₂N-aryl propynamides3-Methylthiospiro[4.5]trienones wur.nl
Copper-Catalyzed Cyclization CascadeCu(OAc)₂, Ligand, Ag₂CO₃AlkenolsSpirocyclic ethers acs.org
Friedel–Crafts SpirocyclizationTrifluoroacetic anhydride (B1165640) (TFAA)Azabicyclo[1.1.0]butane-tethered arenesAzetidine (B1206935) spiro-tetralins nih.gov
Ring-Closing Metathesis (RCM) as a Key Spirocyclization Step

Cycloaddition Reactions for Spirocyclic Construction

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, as they allow for the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single, often stereocontrolled, step.

The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles. rsc.orgfrontiersin.org This reaction involves a 1,3-dipole, such as a nitrone or a nitrile oxide, reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. rsc.orgacs.org This strategy is widely used for the construction of complex spiro-heterocycles. rsc.org

An enantioselective 1,3-dipolar cycloaddition of diazoacetates or nitrile oxides with α-methylene lactams has been developed to prepare chiral spirocyclic heterocycles with high yields and enantioselectivities. acs.org The resulting spirocyclic lactams are valuable building blocks in drug discovery. acs.org

Azomethine ylides, often generated in situ from the decarboxylative condensation of α-amino acids like L-proline with aldehydes or isatins, are another important class of 1,3-dipoles. rsc.orgunimi.it These intermediates react with various dipolarophiles to produce a diverse range of bioactive spiro-pyrrolidines and related N-heterocycles. rsc.orgfrontiersin.org The use of ionic liquids has been shown to enhance the rate and yield of such reactions. frontiersin.org

[2+2] Cycloadditions for Azaspirocyclic Systems

[2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings and have been applied to the synthesis of azaspirocyclic systems. These reactions typically involve the combination of two components, such as a ketene (B1206846) acetal (B89532) and an imine, to form an azetidine ring. The Staudinger reaction, the cycloaddition of imines to ketenes, is a well-known example that produces azetidin-2-one (B1220530) derivatives in a single step. thieme-connect.com This methodology can be extended to the synthesis of spirocyclic structures. For instance, the reaction of imines with (alkoxymethylene)cyclopropanes at ambient temperature can afford spiro-azetidines due to the ring strain of the cyclopropane (B1198618) substrate. thieme-connect.com

Visible-light-mediated energy transfer catalysis has emerged as a modern approach to facilitate [2+2] cycloadditions for the synthesis of complex azaspiro compounds. rsc.org This method allows for the generation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes, providing access to a library of azaspiro compounds with potential for further diversification. rsc.org High pressure can also be a critical factor in promoting [2+2] cycloadditions, especially for sterically hindered substrates. researchgate.net

Reactant 1Reactant 2ConditionsProduct Type
ImineKeteneThermalAzetidin-2-one
Imine(Alkoxymethylene)cyclopropaneAmbient TemperatureSpiro-azetidine
2-Isoxazoline-3-carboxylatesAlkenesVisible Light, Photocatalyst2-Oxa-1-azabicyclo[3.2.0]heptane
Ketene AcetalAldehydeLewis Acid, High Pressure2,2-Dimethoxyoxetane

Multi-Component Reactions (MCRs) in Heterospirocycle Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity and complexity. mdpi.comfrontiersin.org They are particularly valuable in the synthesis of heterocyclic and spirocyclic scaffolds, aligning with the principles of green chemistry by minimizing waste and reaction steps. frontiersin.org

Several classic MCRs, such as the Ugi and Passerini reactions, are based on the reactivity of isocyanides and have been instrumental in modern MCR chemistry. mdpi.com These reactions can be adapted to produce heterocycles by employing bifunctional reactants, where an intramolecular nucleophilic attack traps the reactive nitrilium intermediate. mdpi.com Photocatalysis can also be integrated with MCRs to construct complex structures like β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. acs.org This approach has been successfully scaled up using flow chemistry techniques. acs.org

The Petasis three-component reaction, coupling an aldehyde, an amine, and a boronic acid, is another versatile MCR that can be used to create multifunctional templates for further elaboration into complex heterocyclic systems. nih.gov The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic libraries. nih.gov

MCR TypeKey ReactantsResulting ScaffoldKey Features
Isocyanide-based (e.g., Ugi)Isocyanide, Amine, Carbonyl, Carboxylic AcidHighly functionalized acyclic or heterocyclic productsHigh atom economy and diversity. mdpi.com
Photocatalytic MCRN-allylsulfonamide, Alkene, Halogenating agentβ-Spirocyclic pyrrolidineUtilizes visible light, can be performed in flow. acs.org
Petasis ReactionAmine, Aldehyde, Boronic AcidMultifunctional templates for heterocycle synthesisForms a C-C bond from a boronic acid. nih.gov

Annulation Reactions for Generating Spiro[5.6]dodecane Systems

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone for the synthesis of spirocyclic systems like the spiro[5.6]dodecane framework. researchgate.netacs.org These reactions often proceed with good yields and can create multiple new stereocenters with high diastereoselectivity. researchgate.net

One approach involves the use of α-ketolactones and α-ketolactams in [3+2]- and [3+3]-aza-annulation reactions to synthesize spirocyclic pyrrolidones and piperidones. researchgate.net Another strategy utilizes a domino Giese-type reaction/base-mediated cyclization process starting from cyclic ketones and α-amino or oxamic acids to access a broad range of polar spirocyclic scaffolds. researchgate.net

A specific example for generating a spiro[5.6]dodecane derivative involves the reaction of 13-oxadispiro[4.0.6.1]tridecan-1-one in dichloromethane (B109758) to yield spiro[5.6]dodecane-1,5-dione. thieme-connect.de Furthermore, a tandem conjugate addition/dipolar cycloaddition cascade has been employed to construct the azaspiro[5.5]undecane ring system, a close analog to the spiro[5.6]dodecane system. This method involves the reaction of a cyclohexanone (B45756) oxime derivative with a diene to form a bicyclic isoxazolidine, which upon reductive N-O bond cleavage, furnishes the desired azaspirocycle. nih.gov

Specific Approaches to the 3-Oxa-7-azaspiro[5.6]dodecane Ring System

The synthesis of the specific this compound ring system requires tailored strategies that address the incorporation of both an oxygen and a nitrogen atom into the spirocyclic framework.

Precursor Synthesis and Functionalization for Spirocyclization

The construction of the this compound scaffold often begins with the synthesis of appropriately functionalized precursors that can undergo a key spirocyclization step. A common strategy involves starting with a cyclic ketone, which serves as the foundation for one of the rings. thieme-connect.com This ketone can be converted into a more complex intermediate through various reactions. For instance, a modified literature approach can be used for the production of an epoxide from commercially available reagents, which then serves as a key intermediate. researchgate.netresearchgate.net

In one synthetic route towards an analogous 8-azaspiro[5.6]dodec-10-ene system, a key step is the opening of a 1,2-epoxy ring. researchgate.net This strategy allows for the introduction of various functional groups and can be adapted to include a nitrogen atom in the seven-membered ring. researchgate.net The synthesis of precursors for spirocyclization often involves a linear sequence of transformations that allows for control over the process and the ability to obtain different spiro-analogs for structure-activity relationship studies. researchgate.net

Regioselective and Stereoselective Control in Forming this compound

Achieving regioselective and stereoselective control is paramount in the synthesis of complex molecules like this compound. The relative arrangement of the oxygen and nitrogen atoms, as well as the stereochemistry at the spirocenter and any other chiral centers, must be carefully controlled.

In the synthesis of related azaspirocyclic systems, intramolecular 1,3-dipolar cycloadditions of nitrones to alkenes have proven to be a valuable tool. beilstein-journals.org This reaction can be reversible, and the stereochemical outcome is often influenced by the substitution pattern of the reactants. beilstein-journals.org For example, in the synthesis of an azaspiro[5.5]undecane, a tandem conjugate addition/dipolar cycloaddition cascade was utilized. nih.gov The stereochemistry of a subsequent conjugate addition was controlled by A(1,3)-strain in a planar vinylogous amide, leading to a preferred axial attack by an organocuprate. nih.gov

The regioselectivity of ring-opening reactions of epoxides is also a critical factor. In a study on a related oxaspiro[bicyclo[4.1.0]heptane-2,3'-oxepine] system, the reaction with adenine (B156593) at high temperature in DMF resulted in only one regioisomer. researchgate.net Enzymatic reactions using peroxygenases have also shown high regioselectivity in the epoxidation of fatty acids, which could be a potential strategy for the controlled introduction of the oxirane ring in a precursor. nih.gov

Strategies for Stereoselective Introduction of Chiral Centers at the Spiro-Carbon

The creation of the chiral spiro-carbon with a defined stereochemistry is a significant challenge in the synthesis of spirocyclic compounds. Asymmetric catalysis is a powerful approach to address this challenge. Chiral phosphoric acids (CPAs) have been shown to be effective catalysts in asymmetric intramolecular aza-Michael cyclizations for the synthesis of enantioenriched 3-spiropiperidines. whiterose.ac.uk This methodology, which utilizes thioesters as Michael acceptors, can provide high yields and excellent enantioselectivities. whiterose.ac.uk

Another strategy involves the use of chiral auxiliaries or reagents. For instance, in the synthesis of a novel heterocycle, a highly enantio- and diastereoselective aldol (B89426) reaction, followed by an alcohol-directed Narasaka-Prasad reduction, was used to install a key sequence of stereocenters. escholarship.org Nickel-catalyzed enantioconvergent substitution reactions offer another avenue for the asymmetric synthesis of amines, which could be incorporated into a spirocyclic framework. caltech.edu These reactions can utilize either α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of α-amino acids as electrophiles, coupled with an alkylzinc reagent as the nucleophile, to achieve high enantioselectivity. caltech.edu

The development of synthetic routes that allow for the stereoselective formation of the spiro-carbon and other chiral centers is crucial for accessing specific stereoisomers of this compound and its analogs for biological evaluation. mmu.ac.uk

MethodKey FeaturesApplication
Asymmetric aza-Michael CyclizationUse of chiral phosphoric acid catalysts; high enantioselectivity. whiterose.ac.ukSynthesis of enantioenriched 3-spiropiperidines. whiterose.ac.uk
Diastereoselective Aldol/Narasaka-Prasad ReductionInstallation of a sequence of stereocenters with high control. escholarship.orgSynthesis of precursors for complex natural products. escholarship.org
Nickel-Catalyzed Enantioconvergent SubstitutionBroad scope and good functional-group tolerance; uses chiral ligands. caltech.eduAsymmetric synthesis of chiral amines. caltech.edu
Tandem Conjugate Addition/Dipolar CycloadditionCreates multiple stereocenters in a controlled manner. nih.govSynthesis of azaspiro[5.5]undecanes. nih.gov

Application of Catalytic Methods (e.g., Metal-Catalyzed Cyclizations)

The construction of the this compound framework and related structures heavily relies on metal-catalyzed cyclization reactions, which offer efficient and selective pathways to complex spirocycles. Transition metals such as rhodium, palladium, ruthenium, gold, and iridium are instrumental in orchestrating these transformations.

Rhodium(III)-catalyzed C-H activation and annulation represents a powerful strategy. For instance, the coupling of 2-aryl-1,4-benzoxazines with alkynes or other unsaturated partners can generate highly substituted spirolactones and other polycyclic spiropyrans. These reactions often proceed through a spiroannulation cascade, forming multiple C-C or C-heteroatom bonds in a single operation. Similarly, ruthenium(II)-catalyzed C-H activation enables the spiroannulation of benzoxazines with benzoquinones, providing direct access to NH-free spiropyrans under mild, atom-economical conditions.

Palladium catalysis is prominently featured in cascade reactions that assemble spirocyclic skeletons. A notable example involves the oxidative double carbocyclization-carbonylation-alkynylation of dienallenes, which can selectively produce spiro[3.4]octenes or spiro[4.4]nonenes by adjusting reaction conditions. The intramolecular Tsuji–Trost reaction, a palladium-catalyzed allylic alkylation, has also been effectively used to create spiro-diketopiperazines from simple Ugi adducts with high enantioselectivity.

Gold-catalyzed cyclizations have emerged as a valuable tool, particularly for reactions involving alkynol derivatives. The soft Lewis acidic nature of gold complexes activates alkyne functionalities towards nucleophilic attack, initiating cycloisomerization cascades that can form diverse heterocyclic and carbocyclic rings. This methodology has been applied to the synthesis of spiroacetals through the oxa-[4+2] cyclization of quinone methides with alkynyl benzyl (B1604629) alcohols, showcasing the utility of gold catalysis in constructing oxa-spirocycles.

A tandem reaction sequence combining a Petasis reaction with Grubbs metathesis offers a versatile route to azaspiro[5.6]dodecane scaffolds. This strategy was demonstrated in the synthesis of 3,3-Difluoro-7-azaspiro[5.6]dodecane, a structurally analogous compound. The sequence involves an initial Petasis reaction to form a 2,2-disubstituted piperidine (B6355638) intermediate, followed by a ring-closing metathesis catalyzed by a Grubbs catalyst to construct the spirocyclic core.

Table 1: Selected Metal-Catalyzed Methods for Spirocycle Synthesis

Catalyst SystemReaction TypeSubstratesProduct TypeRef.
Rh(III) complexesC-H Activation / AnnulationBenzoxazines + AlkynesSpiroindenyl Benzoxazines
Ru(II) complexesC-H Activation / SpiroannulationBenzoxazines + BenzoquinonesSpiropyrans
Pd(0) / Pd(II)Oxidative CascadeDienallenes + COSpirocyclobutenes
Au(I) / Au(III)CycloisomerizationAlkynols / EnamidesSpiroketals / Spiroaminals
Grubbs II CatalystRing-Closing MetathesisDiene-containing aminesAzaspiro[5.6]dodecanes

Methodological Advancements and Synthetic Efficiency

One-Pot and Cascade Reactions in Spirocycle Assembly

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential transformation, are particularly powerful for building molecular complexity. A rhodium-catalyzed redox-neutral cascade reaction has been developed for the rapid assembly of cyclopentene (B43876) spiroisoindolinones from simple benzamides and cyclopropenones. This process forms two C–C bonds, one C–N bond, and a quaternary spiro-center in a one-pot manner, with water as the only byproduct.

Palladium-catalyzed cascades have also been employed to construct intricate spirocycles. One such reaction transforms dienallenes into spirocyclobutenes through an oxidative sequence involving the formation of four C-C bonds. The development of one-pot procedures for synthesizing photochromic spirooxazines from 1,2-naphthoquinones further illustrates the efficiency of this approach.

The synthesis of enantiopure spiro[3,4-dihydrobenzo[b]oxazine-2,3′-oxindole], an analogous oxa-aza spirocycle, has been achieved via a one-pot tandem reaction. This method involves a highly regio- and stereoselective ring-opening of a spiroaziridine oxindole with a bromophenol, followed by an intramolecular cyclization to furnish the final product with excellent enantiopurity (>99% ee). Such strategies, which establish multiple stereocenters with high control in a single pot, are at the forefront of synthetic efficiency.

Development of Scalable Synthetic Routes for the Chemical Compound

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of cost, safety, and robustness. For this compound and its analogs, developing scalable syntheses is crucial for their potential application in medicinal chemistry and materials science.

A key aspect of scalability is the ability to perform reactions on a large scale without significant loss of yield or purity, and preferably avoiding hazardous reagents or difficult purifications like column chromatography. An example of a successful scale-up is the ruthenium-catalyzed ortho-C(sp²)-H alkylation of benzaldehyde (B42025) with maleimide (B117702) to produce spirocyclic pyrrolidines. This reaction was scaled to 100 mmol using only 0.5 mol% of the ruthenium catalyst, and the product was purified without chromatography, highlighting its efficiency and industrial applicability.

For the analogous 3,3-Difluoro-7-azaspiro[5.6]dodecane, a scalable two-step synthesis was adapted from a patented procedure. It begins with a spiroannulation of 7-Allyl-3-methyleneazepane, followed by a difluorination step. The final hydrochloride salt was purified by simple pulping in petroleum ether, a method well-suited for large-scale production.

However, scaling up synthetic routes is not without challenges. For instance, the scale-up of hydroboration-oxidation steps can be problematic, sometimes requiring the fresh preparation of the borane (B79455) reagent to avoid diminished yields. Similarly, reactions involving potentially explosive low-molecular-weight nitro compounds or the use of toxic cyanides are generally avoided in large-scale synthesis. Therefore, the development of scalable routes for this compound would likely focus on catalytic methods with low catalyst loadings, stable and readily available starting materials, and non-chromatographic purification techniques.

Optimization of Reaction Conditions for Enhanced Selectivity

Achieving high selectivity—whether chemo-, regio-, or stereo-selectivity—is a paramount goal in the synthesis of complex molecules like spirocycles. The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and additives, is critical for maximizing the yield of the desired isomer and minimizing side products.

In the synthesis of spirooxazines, for example, reaction conditions can be tuned to favor the formation of specific products. The condensation of methylene-substituted azaheterocycles with 1-amino-2-naphthols in the presence of an oxidizing agent can produce spirooxazines in good yields, offering an efficient alternative to traditional routes via 1-nitroso-2-naphthols. The choice of solvent (e.g., methanol (B129727) vs. toluene) and oxidizing agent are key parameters to optimize.

Catalyst selection plays a pivotal role in directing reaction pathways. In a study on the synthesis of N,N′-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines, the catalyst Sm(NO₃)₃·6H₂O was specifically chosen for its proven activity in forming related tetraoxaspiroalkanes, leading to the desired product in 87% yield. Alternative lanthanide catalysts, such as Yb(OTf)₃, could be screened to potentially improve regioselectivity in other systems.

The optimization of a palladium-catalyzed cascade for dienallenes demonstrated that slight changes in conditions could completely switch the reaction outcome. Under one set of conditions, a spiro[3.4]octene was formed, while a different solvent and ligand led to a spiro[4.4]nonene, showcasing the profound impact of reaction parameters on selectivity. This level of control is essential for developing efficient and predictable synthetic routes.

Table 2: Optimization Parameters for Selectivity in Spirocycle Synthesis

Reaction TypeOptimized ParameterEffect on SelectivityProduct ClassRef.
Condensation / OxidationSolvent (Methanol vs. Toluene)Improved yield and puritySpirooxazines
Multi-component ReactionCatalyst (Sm(NO₃)₃·6H₂O)High yield of target spirocycleTetraoxaspirododecanes
Cascade CyclizationLigand / SolventSwitched between spiro[3.4] and spiro[4.4] systemsSpiro-alkenes
PhotooxygenationIrradiation Wavelength (Blue LEDs)Controlled formation of spirooxindole-1,3-oxazineSpirooxindole Alkaloids
Ring Opening / CyclizationBase / SolventHigh enantioselectivity (>99% ee)Spiro-oxazine-oxindoles

Conformational Analysis and Theoretical Investigation of 3 Oxa 7 Azaspiro 5.6 Dodecane

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable for elucidating the complex structural and energetic landscapes of spirocyclic systems. For 3-Oxa-7-azaspiro[5.6]dodecane, such studies provide insights that are not readily accessible through experimental means alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and relative stabilities of different conformers. For a molecule like this compound, DFT can be employed to optimize the geometry of various possible conformations and calculate their corresponding energies.

The presence of an oxygen atom in the six-membered ring and a nitrogen atom in the seven-membered ring significantly influences the electronic distribution. The lone pairs on these heteroatoms can participate in stabilizing intramolecular interactions, such as hydrogen bonding if a hydrogen is present on the nitrogen, or other orbital interactions. DFT calculations can quantify the energetic consequences of these interactions.

For example, a typical DFT study would involve:

Conformational Search: Identifying all possible chair, boat, and twist-boat conformations for the tetrahydropyran (B127337) ring and the various pseudo-rotational forms of the azepane ring.

Geometry Optimization: Optimizing the structure of each identified conformer to find the local energy minimum on the potential energy surface.

Energy Calculation: Determining the single-point energies of the optimized conformers to establish their relative stabilities. The conformer with the lowest calculated energy is predicted to be the most stable.

Analysis of Electronic Properties: Examining properties like charge distribution, dipole moment, and frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity and intermolecular interaction potential.

While specific DFT data for this compound is not extensively published, studies on analogous heterocyclic systems consistently show that the most stable conformers are those that minimize steric hindrance and maximize stabilizing electronic interactions.

The conformational landscape of the parent hydrocarbon, spiro[5.6]dodecane, provides a foundational model. The cyclohexane (B81311) ring typically adopts a stable chair conformation. The cycloheptane (B1346806) ring is more flexible, with a preference for a twist-chair conformation, which is slightly more stable than the chair form. The combination of these ring conformations leads to several possible diastereomeric structures for the spirocycle.

The introduction of heteroatoms to create this compound alters this landscape significantly:

3-Oxa (Tetrahydropyran) Ring: The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is smaller than the corresponding C-C-C angle in cyclohexane. This leads to a puckering of the ring. The anomeric effect, a stereoelectronic effect in carbohydrate chemistry, could also play a role in stabilizing conformers where an axial lone pair on the oxygen atom aligns with an anti-periplanar C-C bond.

7-Aza (Azepane) Ring: The seven-membered ring is highly flexible, with multiple low-energy conformers such as chairs, twist-chairs, boats, and twist-boats. The presence of the nitrogen atom introduces the possibility of nitrogen inversion, further complicating the conformational analysis. The lowest energy conformation is typically a twist-chair.

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, an MD simulation would reveal:

Conformational Interconversion: The simulation would show the transitions between different low-energy conformers of the tetrahydropyran and azepane rings. It could identify the energy barriers for these transitions and the timescales on which they occur.

Flexibility of the Rings: MD simulations can quantify the flexibility of different parts of the molecule. The seven-membered azepane ring is expected to show significantly more flexibility and a larger population of accessible conformers compared to the more rigid six-membered tetrahydropyran ring.

Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of the spirocycle. Polar solvents might stabilize conformers with larger dipole moments.

These simulations provide a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its chemical and biological activity.

Conformational Landscapes of Spiro[5.6]dodecane and its Heteroatom Analogues

Structural Characteristics and Ring Strain Analysis

The spiro fusion of two rings inherently introduces strain into the molecular framework. The analysis of this strain and the resulting geometric distortions is key to understanding the molecule's stability and reactivity.

Strain energy in cyclic molecules is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions). In spirocycles, additional strain arises from the distortion required to accommodate the two rings around a common spiro atom.

For the parent spiro[5.6]dodecane, the total strain energy is a sum of the strain in the cyclohexane and cycloheptane rings, plus any additional strain from the spiro-junction. The cyclohexane ring in a chair conformation has very little strain. The cycloheptane ring, however, is inherently strained due to the difficulty of achieving ideal bond angles and staggered conformations simultaneously. Its strain energy is typically around 6-7 kcal/mol.

The introduction of heteroatoms in this compound modifies this strain profile. The replacement of a methylene (B1212753) group (CH₂) with an oxygen or a nitrogen atom alters bond lengths and bond angles, which can either increase or decrease the local strain. For instance, the smaller C-O-C angle in the tetrahydropyran ring compared to a C-C-C angle might slightly increase angle strain but could be offset by changes in torsional interactions.

A comparative analysis of the strain energies for different conformers, often calculated using computational methods, helps in identifying the most stable structures.

The geometry of this compound is defined by its bond lengths, bond angles, and torsion angles. The spiro-carbon atom is a key center, and the bond angles around it are particularly susceptible to distortion from the ideal tetrahedral angle of 109.5°.

In spiro[5.6]dodecane, the endocyclic bond angle within the six-membered ring at the spiro atom (C-C-C) is expected to be slightly larger than the tetrahedral angle, while the corresponding angle in the seven-membered ring might be slightly smaller, to accommodate the different ring sizes.

A detailed geometric analysis, typically obtained from X-ray crystallography of a solid sample or from the results of high-level computational optimizations, would provide precise values for these parameters. A hypothetical table of selected geometric parameters for a stable conformer is presented below for illustrative purposes.

Table 1: Hypothetical Geometric Parameters for a Stable Conformer of this compound

ParameterDescriptionExpected Value Range
Bond Lengths
C-OCarbon-Oxygen bond length in the tetrahydropyran ring1.42 - 1.44 Å
C-NCarbon-Nitrogen bond length in the azepane ring1.46 - 1.48 Å
C-CCarbon-Carbon single bond length1.52 - 1

Influence of Heteroatoms on Ring Conformation and Flexibility

The introduction of heteroatoms, such as oxygen and nitrogen, into the spiro[5.6]dodecane framework significantly influences the conformational preferences and flexibility of the constituent rings. The fundamental spirocyclic system, composed of two carbocyclic rings, possesses a degree of rigidity that can be altered by the presence of these heteroatoms. thieme-connect.com The numbering of atoms in such bicyclic systems begins in the smaller ring, adjacent to the spiroatom, with preference given to the heteroatom. thieme-connect.com

In this compound, the tetrahydropyran ring contains an oxygen atom at the 3-position, and the azepane ring contains a nitrogen atom at the 7-position. The presence of the oxygen atom in the six-membered ring and the nitrogen atom in the seven-membered ring introduces specific bond lengths, bond angles, and torsional barriers that differ from their all-carbon counterparts. These differences dictate the preferred conformations of each ring.

Theoretical studies and experimental data from analogous systems suggest that the tetrahydropyran ring likely adopts a chair conformation to minimize steric strain. The azepane ring, being a seven-membered ring, is inherently more flexible and can exist in several low-energy conformations, such as a twisted-chair or a boat form. The precise conformational equilibrium is a balance of minimizing angle strain, torsional strain, and transannular interactions.

The electronegativity of the oxygen and nitrogen atoms also plays a role. The polar nature of the C-O and C-N bonds can lead to intramolecular dipole-dipole interactions that may stabilize certain conformations. Furthermore, the nitrogen atom in the azepane ring, being a secondary amine, has a lone pair of electrons and an attached hydrogen atom, which can participate in hydrogen bonding, further influencing its conformational landscape.

Research on related heteraspiro[5.6]dodecanes has provided insights into these conformational effects. For instance, studies on 1,4-dioxa-9-azaspiro[5.6]dodecane have shown the existence of rotamers due to the substituents on the nitrogen atom. thieme-connect.com Similarly, computational studies on tetraoxazaspiroalkanes have identified multiple stable conformers on the potential energy surface, highlighting the conformational complexity introduced by heteroatoms. rsc.org The rigidity of the spirocyclic framework is a key feature, providing a fixed spatial arrangement for functional groups, which is a valuable attribute in medicinal chemistry. thieme-connect.com

A comparative analysis of the conformational energies of different ring conformations for the tetrahydropyran and azepane rings in this compound would require detailed computational modeling, such as ab initio or density functional theory (DFT) calculations. Such studies would elucidate the energetic landscape and the barriers to interconversion between different conformers.

Stereochemical Considerations and Chirality

Potential for Enantiomerism and Diastereomerism in Spiro[5.6]dodecane Systems

Spiro compounds, characterized by two rings sharing a single atom (the spiro atom), can exhibit stereoisomerism. numberanalytics.com The spiro atom itself can be a stereogenic center if the two rings are appropriately substituted, leading to the possibility of enantiomers. thieme-connect.com Enantiomers are non-superimposable mirror images of each other. oregonstate.edu

Diastereomerism can arise in spiro[5.6]dodecane systems when there are multiple stereocenters. numberanalytics.com Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu For example, if substituents are introduced on the tetrahydropyran or azepane rings of this compound, additional chiral centers can be created. The relationship between stereoisomers with multiple stereocenters can be that of diastereomers if at least one, but not all, of the stereocenters are inverted between the two molecules. oregonstate.edu

The presence of heteroatoms does not inherently change these principles but can influence the ease of synthesis and the stability of different stereoisomers. The specific placement of the oxygen and nitrogen atoms in this compound, along with any additional substituents, will determine the potential for and the nature of its stereoisomers.

Theoretical Prediction of Stereochemical Outcomes in Synthetic Pathways

The stereochemical outcome of synthetic reactions leading to spiro[5.6]dodecane systems can be predicted and controlled using various strategies. Asymmetric synthesis, which employs chiral catalysts or auxiliaries, is a powerful tool for selectively producing one enantiomer over the other. numberanalytics.com

Theoretical predictions play a crucial role in understanding and designing stereoselective syntheses. Computational methods can be used to model the transition states of key bond-forming reactions, such as cycloadditions or intramolecular cyclizations, which are often employed in the synthesis of spirocycles. acs.orgthieme-connect.de By comparing the energies of the transition states leading to different stereoisomers, the most likely product can be predicted.

For instance, in the synthesis of related azaspirocyclic compounds, intramolecular Mannich reactions and aza-Michael cyclizations have been used to construct the spirocyclic core with high diastereoselectivity. mdpi.comwhiterose.ac.uk The stereochemical outcome of these reactions is often rationalized by considering the preferred conformation of the reacting intermediates, where bulky substituents tend to occupy equatorial positions to minimize steric hindrance. whiterose.ac.uk

In the context of this compound, a potential synthetic route could involve the cyclization of a precursor containing both the tetrahydropyran and azepane ring fragments. The stereochemistry of the final product would depend on the facial selectivity of the ring-closing step. Theoretical modeling could help in the selection of appropriate chiral catalysts or reaction conditions to favor the formation of a desired stereoisomer. For example, chiral phosphoric acids have been shown to be effective catalysts in asymmetric aza-Michael reactions for the synthesis of enantioenriched spiropiperidines. whiterose.ac.uk

The development of a synthetic strategy for a specific stereoisomer of this compound would likely involve a combination of theoretical analysis to predict favorable reaction pathways and experimental optimization to achieve high stereoselectivity. whiterose.ac.uk

Derivatization Chemistry and Functionalization Strategies for 3 Oxa 7 Azaspiro 5.6 Dodecane

Functionalization at the Nitrogen Atom

The secondary amine of the 3-oxa-7-azaspiro[5.6]dodecane ring is a primary site for chemical modification, enabling the introduction of a wide array of substituents through various reactions.

N-Alkylation and N-Acylation Reactions for Diverse Substituents

N-alkylation and N-acylation are fundamental strategies for diversifying the this compound core. The nitrogen atom's nucleophilicity allows for straightforward reactions with various electrophiles.

N-Alkylation: This process typically involves reacting the parent spirocycle with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. For instance, related azaspirocycles are commonly alkylated using reagents like 1-bromooctane (B94149) or benzyl (B1604629) halides in the presence of bases such as sodium hydride or potassium carbonate. The reaction of 6-hydroxy-1H-indole with alkyl halides in the presence of cesium or potassium carbonate in DMF is a documented method for synthesizing substituted indoles, which can then be used in further reactions with azaspirocycles. Another approach involves the displacement of a terminal chlorine with iodine, followed by a reaction with the amine in the presence of potassium carbonate.

N-Acylation: Acyl groups are readily introduced by treating the spiroamine with acyl chlorides or acid anhydrides. A patent describes the acylation of a similar spirocyclic amine with 2-chloroacetyl chloride, which can then undergo cyclization under basic conditions. These reactions are crucial for creating amide derivatives, which are prevalent in biologically active molecules.

Interactive Table: Examples of N-Substitution Reactions on Azaspirocycles

Reaction Type Reagent Example Base/Solvent Product Type Reference
N-Alkylation 1-Bromooctane Sodium Hydride N-octyl derivative
N-Alkylation Benzyl Halide K₂CO₃ / DMF N-benzyl derivative
N-Alkylation 1-(3-bromopropoxy)-4-methoxybenzene K₂CO₃ / Acetonitrile N-arylpropoxy derivative

Introduction and Removal of Protecting Groups on the Azaspiro-Ring

In multi-step syntheses, the protection of the nitrogen atom is often necessary to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable under specific reaction conditions and easily removable later.

Commonly used nitrogen-protecting groups for azaspirocycles include the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. For example, tert-butyl 1,4-dioxa-9-azaspiro[5.6]dodecane-9-carboxylate has been synthesized as a protected intermediate. The benzyl group, often introduced using benzyl bromide, is typically removed via catalytic hydrogenation.

More specialized protecting groups, such as the trifluoroethanone group, have also been employed. This group can be introduced and subsequently removed under basic conditions, such as with potassium hydroxide (B78521) in methanol (B129727). The nature of the protecting group can be critical, for instance, to avoid poisoning the catalyst in reactions like the Grubbs ring-closing metathesis.

Interactive Table: Common Nitrogen Protecting Groups for Azaspirocycles

Protecting Group Abbreviation Introduction Reagent Removal Conditions Reference
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic (e.g., TFA)
Benzyl Bn Benzyl bromide (BnBr) Catalytic Hydrogenation
Trifluoroacetyl TFA Trifluoroacetic anhydride (B1165640) Basic (e.g., KOH/MeOH)

Functionalization of the Carbon Skeleton

Modifying the carbon framework of this compound introduces additional points of diversity and allows for the creation of more complex architectures.

Selective Introduction of Carbonyl Groups and Alkyl Chains

The introduction of carbonyl groups and alkyl chains onto the spirocyclic backbone can be achieved through various synthetic routes. The presence of such functionalized derivatives, like 3-oxa-7-azaspiro[5.6]dodecan-10-ol and 3-oxa-9-azaspiro[5.6]dodecan-10-one, in chemical databases suggests established, albeit not widely published, synthetic pathways.

One patented method for creating a carbonyl group within a related spiro-lactam involves a Beckmann rearrangement of an oxime intermediate. Alkylation of the resulting lactam with ethyl 2-bromoacetate can then be used to introduce an alkyl chain. The Petasis reaction is another powerful tool that allows for the introduction of varied substituents and has been highlighted as a general approach for creating functionalized spirocyclic amines.

Strategies for Introducing Halogens and Other Heteroatom-Containing Moieties

The incorporation of halogens and other heteroatoms can significantly alter the electronic properties and metabolic stability of the molecule. For example, the synthesis of 3,3-difluoro-7-azaspiro[5.6]dodecane demonstrates the introduction of fluorine atoms onto the carbon skeleton. These fluorine atoms can potentially be substituted via nucleophilic substitution reactions with reagents like alkyl halides, amines, or thiols to introduce further diversity.

The synthesis of sulfur-containing analogues, such as 3-oxa-7-thia-1-azaspiro[4.4]nonane-2,4-dione from dihydrothiophen-3(2H)-one, showcases methods for incorporating different heteroatoms into the spirocyclic system.

Synthesis of Structural Analogues and Homologues of this compound

The synthesis of structural analogues and homologues expands the chemical space around the this compound core. These related structures are valuable for understanding how changes in ring size and heteroatom composition affect biological activity.

Analogues: These are compounds with the same ring system but with different heteroatoms. Examples include:

Diaza-analogues: Compounds like 3-oxa-7,10-diazaspiro[5.6]dodecane and 7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one have been synthesized.

Thia-analogues: The synthesis of compounds like 7-Oxa-3λ⁶-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochloride has been reported.

Fluorinated analogues: As mentioned, 3,3-difluoro-7-azaspiro[5.6]dodecane is a known analogue where carbon atoms are substituted with fluorine.

Homologues: These compounds have different ring sizes in their spirocyclic system.

Spiro[5.5] systems: 1,5-Dioxa-9-azaspiro[5.5]undecane is a frequently used building block.

Spiro[4.5] systems: The synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through catalytic tandem cyclization.

Spiro[3.3] systems: A variety of azaspiro[3.3]heptanes have been developed as valuable scaffolds in drug discovery, often considered bioisosteres of piperidine (B6355638).

The synthesis of these diverse structures often employs key reactions such as ring-closing metathesis (RCM), Petasis reactions, and various cycloadditions.

Systematic Variation of Ring Sizes and Heteroatom Positions

The this compound core, featuring a tetrahydropyran (B127337) ring fused to an azepane ring through a spiro-carbon, serves as a template that can be systematically modified to fine-tune its properties. Variations in ring size and the position or type of heteroatoms are key strategies in the design of novel spirocyclic scaffolds for drug discovery.

Research into related spirocyclic systems demonstrates a wide array of modifications to the parent structure. These modifications can alter the compound's spatial arrangement, polarity, and hydrogen bonding capabilities, which in turn can influence its biological activity and pharmacokinetic profile. For instance, derivatives of the spiro[5.6]dodecane system have been synthesized with additional heteroatoms or different functional groups, showcasing the versatility of this scaffold.

A variety of related spirocyclic compounds have been documented, illustrating the extensive exploration of this chemical space. These include compounds where the oxygen and nitrogen atoms are repositioned, the ring sizes are altered, or additional heteroatoms are introduced. The solubility of such compounds can be influenced by the presence of polar heteroatoms, with oxa and triaza derivatives generally exhibiting higher aqueous solubility compared to more lipophilic versions like difluoro-azaspiro compounds.

The following table provides a non-exhaustive list of related spirocyclic compounds, highlighting the systematic variations that have been explored.

Compound NameMolecular FormulaKey Structural Variations
This compoundC₁₀H₁₉NOParent compound with a [5.6] spiro system. cymitquimica.com
3,3-Difluoro-7-azaspiro[5.6]dodecaneC₁₀H₁₇F₂NIntroduction of fluorine atoms.
3-Oxa-7-thia-10-azaspiro[5.6]dodecaneC₉H₁₈ClNO₃SIntroduction of a sulfur atom. vulcanchem.comevitachem.com
7-Oxa-3λ⁶-thia-10-azaspiro[5.6]dodecane-3,3-dione hydrochlorideC₉H₁₈ClNO₃SOxidation of the sulfur atom.
3-Azaspiro[5.6]dodecane-2,4-dioneC₁₁H₁₇NO₂Replacement of the oxa group with a dione (B5365651) functionality.
7,8,11,12-Tetraoxaspiro[5.6]dodecane-9,10-diamine derivativesC₂₀H₂₂Cl₂N₂O₄Multiple oxygen and nitrogen atoms. rsc.org
7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one HClC₁₁H₂₀N₂O₂Additional nitrogen atom and functional groups. accelachem.com
3-oxa-9-azaspiro[5.6]dodecan-10-oneC₁₀H₁₇NO₂Isomeric variation with a carbonyl group. vulcanchem.com
3-Oxa-7,10-diazaspiro[5.6]dodecane dihydrochlorideC₉H₂₀Cl₂N₂OAdditional nitrogen atom. bldpharm.com
1-Oxa-4-azaspiro[5.6]dodecaneC₁₀H₁₉NOIsomeric variation of heteroatom positions. fluorochem.co.uk

Creation of Diverse Spirocyclic Scaffolds for Chemical Library Development

The development of chemical libraries based on novel scaffolds is a cornerstone of modern drug discovery. The this compound framework, with its inherent functional handles, is a promising starting point for the generation of diverse libraries of spirocyclic compounds. The secondary amine in the azepane ring is a primary site for functionalization, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination.

While direct derivatization studies on this compound are not extensively reported in the literature, the synthetic strategies for analogous compounds provide a roadmap for its potential functionalization. For example, a study on 8-azaspiro[5.6]dodec-10-ene derivatives, which also contain a seven-membered nitrogen-containing ring, highlights the utility of this nitrogen as a point for introducing chemical diversity. researchgate.net

Furthermore, the synthesis of related spirocycles often reveals intermediates with functional groups that can be exploited for library development. For instance, the availability of hydroxylated analogs like rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol suggests that the core scaffold can be accessed with additional functional groups suitable for further chemical modification. enaminestore.com The synthesis of such analogs often involves multi-step sequences where intermediates can be intercepted to introduce diversity.

The general approach to creating libraries from such scaffolds often involves a divergent synthetic strategy. Starting from a common spirocyclic core, a multitude of derivatives can be generated by reacting it with a diverse set of building blocks. This approach allows for the systematic exploration of the chemical space around the scaffold, which is crucial for identifying structure-activity relationships.

In one example of a related spirocyclic system, indolyl Mannich bases were synthesized using various azaspirocycles, including 1-oxa-5-thia-9-azaspiro[5.6]dodecane. nih.gov This demonstrates how different spirocyclic amines can be incorporated into more complex molecules, a strategy that could be applied to this compound.

The following table lists some of the known derivatives of the aza-spiro[5.6]dodecane core, indicating potential avenues for creating diverse chemical libraries.

Compound NameMolecular FormulaFunctionalization/Derivatization Highlight
rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diolC₁₀H₁₉NO₃Diol functionality allows for further reactions such as etherification or esterification. enaminestore.com
3-oxa-7-azaspiro[5.6]dodecan-8-oneC₁₀H₁₇NO₂Carbonyl group can be a handle for reactions like reductive amination or Wittig reactions. molport.com
3-oxo-6-azaspiro[5.6]dodecane-6-nium bromideC₁₁H₂₀BrNOQuaternary ammonium (B1175870) salt, indicating derivatization at the nitrogen. google.com
7-azaspiro[5.6]dodecane-10-ketone derivativesNot specifiedKetone functionality allows for a wide range of derivatizations. google.com
((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride)C₁₅H₂₄Cl₂N₆OComplex substituent introduced via epoxide ring-opening. researchgate.net

Q & A

Q. What ethical and safety frameworks govern research on spiro compounds with unknown bioactivity?

  • Methodological Answer : Follow OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity). For early-stage compounds, implement ALARA (As Low As Reasonably Achievable) principles in handling and waste disposal .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield85% (via acid-catalyzed cyclization)
¹H NMR (CDCl₃)δ 1.46–1.64 (m, CH₂), 1.88–1.90 (m, CH₂)
IR Peaks1100–1250 cm⁻¹ (C-O-C stretch)
TLC Mobility (PE/Et₂O = 10/1)Rf = 0.76

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